

# N1-Methoxymethyl Picrinine: A Technical Overview for Drug Discovery Professionals

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## Compound of Interest

Compound Name: *N1-Methoxymethyl picrinine*

Cat. No.: *B15587882*

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An In-depth Guide to the Molecular Characteristics, Synthesis, and Potential Biological Activity of a Promising Indole Alkaloid

## Introduction

**N1-Methoxymethyl picrinine** is a naturally occurring indole alkaloid isolated from the leaves of *Alstonia scholaris*, a plant with a long history in traditional medicine. As a derivative of picrinine, this compound belongs to the complex akuammiline family of alkaloids, which are of significant interest to the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of **N1-Methoxymethyl picrinine**, including its physicochemical properties, a detailed look at the synthetic methodology for its parent compound, and an exploration of its potential therapeutic applications based on the known biological activities of related alkaloids. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Physicochemical Properties

A clear understanding of the fundamental molecular characteristics of **N1-Methoxymethyl picrinine** is crucial for any research and development endeavor. The key quantitative data for this compound are summarized in the table below.

Property	Value	Reference
Molecular Weight	382.45 g/mol	[1][2]
Molecular Formula	C <sub>22</sub> H <sub>26</sub> N <sub>2</sub> O <sub>4</sub>	[1][2]
CAS Number	1158845-78-3	[1][2]

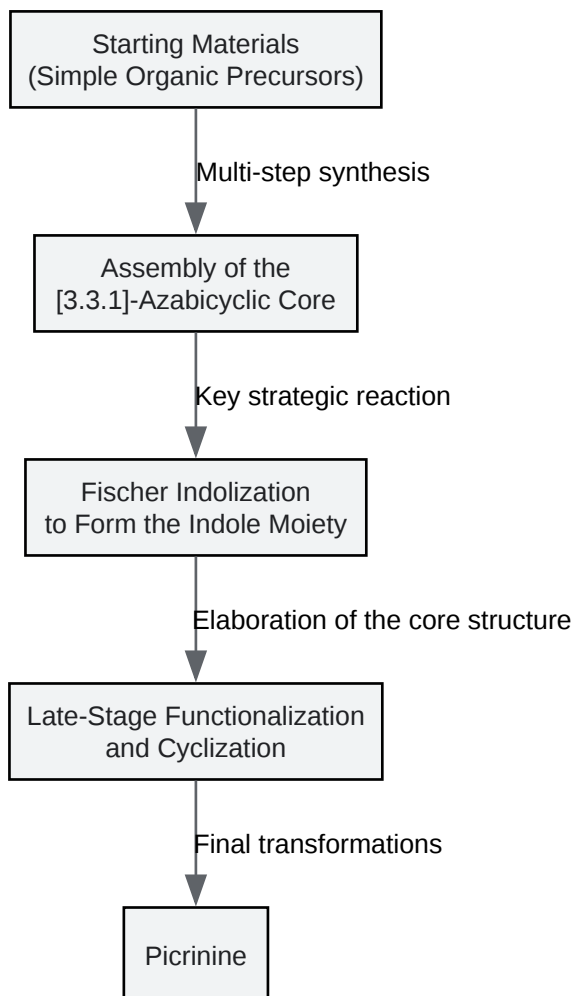
## Synthesis and Methodology

While a specific, detailed experimental protocol for the synthesis of **N1-Methoxymethyl picrinine** is not readily available in the current literature, the total synthesis of its parent compound, picrinine, has been successfully achieved and provides a foundational methodology. This multi-step synthesis is a complex undertaking that highlights the intricate architecture of the akuammiline alkaloids.

## Conceptual Workflow for Picrinine Total Synthesis

The synthesis of picrinine involves a sophisticated strategy that can be conceptually broken down into several key stages. The following diagram illustrates the logical flow of this process, starting from precursor molecules and culminating in the final complex structure.

## Conceptual Workflow of Picrinine Synthesis



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Caption: A simplified diagram illustrating the key stages in the total synthesis of picrinine.

## Key Experimental Stages in Picrinine Synthesis

The total synthesis of picrinine is a testament to the power of modern synthetic organic chemistry. Below are the pivotal steps involved in constructing this intricate molecule:

- **Construction of the [3.3.1]-Azabicyclic Core:** The synthesis commences with the assembly of the bridged bicyclic amine, which forms the central scaffold of the molecule. This is often

achieved through a series of cycloaddition and rearrangement reactions.

- **Fischer Indolization:** A crucial step in the synthesis is the Fischer indole synthesis, which is employed to construct the indole ring system. This reaction involves the acid-catalyzed rearrangement of a phenylhydrazone.
- **Late-Stage Functionalization:** Following the formation of the core structure, a series of delicate and stereocontrolled reactions are required to introduce the remaining functional groups and establish the correct stereochemistry.
- **Final Cyclization:** The synthesis culminates in a final cyclization event to form the complete, cage-like structure of picrinine.

To obtain **N1-Methoxymethyl picrinine**, a final N-alkylation step would theoretically be performed on the picrinine scaffold, introducing the methoxymethyl group at the N1 position of the indole ring.

## Potential Signaling Pathways and Biological Activity

While direct studies on the signaling pathways affected by **N1-Methoxymethyl picrinine** are limited, the known biological activities of its parent compound, picrinine, and other alkaloids from *Alstonia scholaris* provide valuable insights into its potential therapeutic applications.

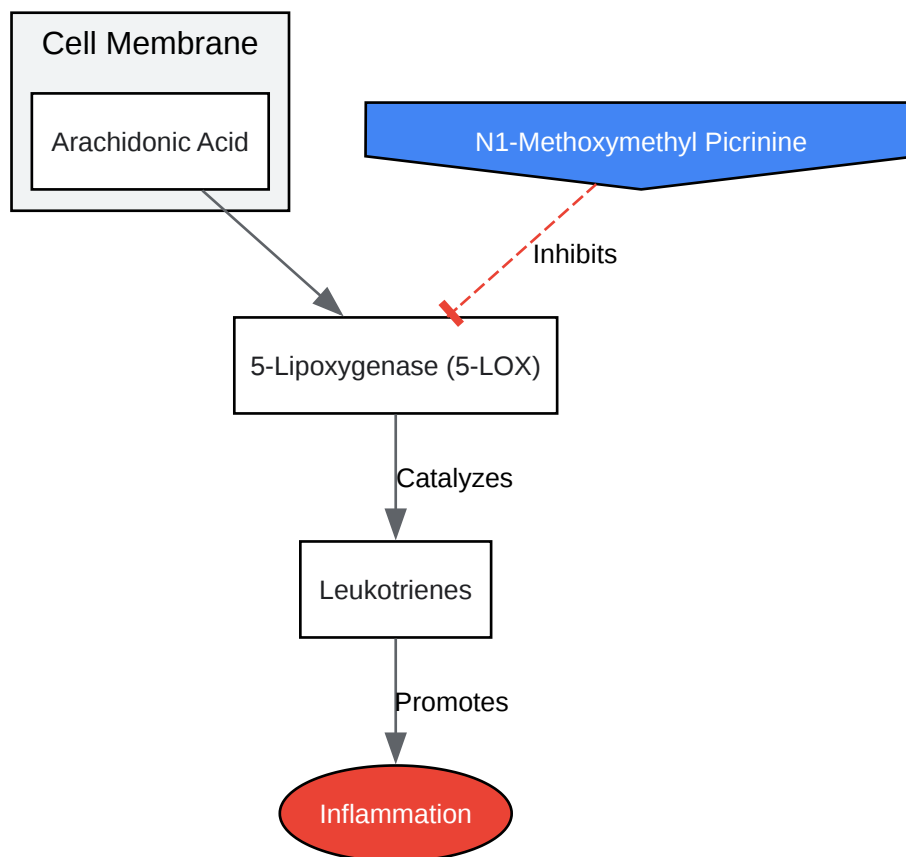
Alkaloids from this plant have been reported to possess a wide array of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.

### Anti-inflammatory Activity and the 5-Lipoxygenase Pathway

A significant finding is the ability of picrinine to inhibit the 5-lipoxygenase (5-LOX) enzyme. The 5-LOX pathway is a critical component of the inflammatory response, responsible for the production of leukotrienes, which are potent inflammatory mediators. By inhibiting this enzyme, picrinine, and likely **N1-Methoxymethyl picrinine**, can effectively suppress the production of these pro-inflammatory molecules.

The following diagram illustrates the proposed mechanism of anti-inflammatory action through the inhibition of the 5-LOX pathway.

## Proposed Anti-inflammatory Action of Picrinine Derivatives

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Caption: The inhibitory effect of **N1-Methoxymethyl picrinine** on the 5-lipoxygenase pathway.

## Conclusion and Future Directions

**N1-Methoxymethyl picrinine** represents a compelling starting point for further investigation in the realm of drug discovery. Its structural complexity and the potent biological activities of related compounds, particularly the anti-inflammatory properties derived from the inhibition of 5-lipoxygenase, suggest a promising future for this class of molecules. Future research should focus on developing a targeted synthesis for **N1-Methoxymethyl picrinine** to enable more extensive biological evaluation. Elucidating its specific interactions with cellular targets and its

efficacy in preclinical models of inflammatory diseases will be crucial next steps in unlocking the full therapeutic potential of this intriguing natural product.

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## References

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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

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